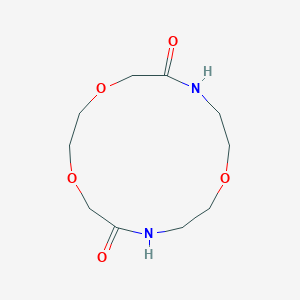
1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione is a chemical compound with the molecular formula C10H22N2O3. It is also known by its synonym, Kryptofix® 21 . This compound is a macrocyclic ligand, which means it has a large ring structure that can bind to metal ions. It is commonly used in various chemical and industrial applications due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione can be synthesized through a multi-step process involving the reaction of ethylene glycol with ethylenediamine . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can also be reduced to form lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione involves its ability to form stable complexes with metal ions. The compound’s large ring structure allows it to bind to metal ions through multiple coordination sites, stabilizing the metal ion and preventing it from reacting with other substances . This property makes it useful in various applications, including catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione include:
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,4,10-Trioxa-7,13-diazacyclopentadecane
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the number of oxygen and nitrogen atoms in the ring. This unique structure allows it to form particularly stable complexes with metal ions, making it highly valuable in various chemical and industrial applications .
Propriétés
IUPAC Name |
1,4,10-trioxa-7,13-diazacyclopentadecane-6,14-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c13-9-7-16-5-6-17-8-10(14)12-2-4-15-3-1-11-9/h1-8H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUBEYXJYBXBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC(=O)COCCOCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475832 |
Source


|
| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136809-46-6 |
Source


|
| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane-6,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














